Pyrimido[5,4-c]pyridazin-8-amine
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Overview
Description
Pyrimido[5,4-c]pyridazin-8-amine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]pyridazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinones with sodium sulfide, leading to the formation of the desired fused ring system . The reaction conditions often include heating under reflux in a suitable solvent such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-c]pyridazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pyrimido[5,4-c]pyridazin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of pyrimido[5,4-c]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A related compound with a similar diazine ring structure.
Pyridazinone: Another related compound with a pyridazine ring and an additional oxygen atom.
Pyrimidothienopyridazine: A fused heterocyclic compound with a thieno ring fused to the pyridazine ring
Uniqueness
Pyrimido[5,4-c]pyridazin-8-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Biological Activity
Pyrimido[5,4-c]pyridazin-8-amine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound features a fused pyrimidine and pyridazine ring system with an amino group at the 8-position. This unique arrangement contributes to its distinct chemical reactivity and biological properties.
Property | Details |
---|---|
Chemical Formula | C7H7N5 |
Molecular Weight | 163.17 g/mol |
Structure Type | Fused pyrimidine-pyridazine |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several pyrimidine derivatives, it was found that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL against E. coli and S. aureus .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism involves interference with cellular processes related to DNA synthesis and cell proliferation.
Table: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Inhibition of folate metabolism |
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest in G2/M phase |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- DNA Interaction : The compound may bind to DNA or interfere with DNA synthesis processes, particularly in rapidly dividing cancer cells.
- Antiviral Activity : Emerging studies suggest that this compound may possess antiviral properties against pathogens like SARS-CoV-2 due to its structural characteristics that enhance binding affinity to viral proteins .
Research Findings
Recent literature has focused on the synthesis of this compound derivatives to enhance biological activity. For instance, modifications at the amino group or substitution on the aromatic rings have been shown to significantly improve both antimicrobial and anticancer activities .
Properties
Molecular Formula |
C6H5N5 |
---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
pyrimido[5,4-c]pyridazin-8-amine |
InChI |
InChI=1S/C6H5N5/c7-6-5-4(8-3-9-6)1-2-10-11-5/h1-3H,(H2,7,8,9) |
InChI Key |
SYHKBYRKGDPOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1N=CN=C2N |
Origin of Product |
United States |
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